Dibutanolamine - 21838-75-5

Dibutanolamine

Catalog Number: EVT-3517475
CAS Number: 21838-75-5
Molecular Formula: C8H19NO2
Molecular Weight: 161.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dibutanolamine is synthesized from the reaction of ammonia with ethylene oxide or other alkylene oxides. It belongs to the class of ethanolamines, which are characterized by the presence of hydroxyl (-OH) groups attached to an amine group. This classification places dibutanolamine among important chemicals used in surfactants, emulsifiers, and corrosion inhibitors.

Synthesis Analysis

Methods

Dibutanolamine can be synthesized through several methods, with the most common being the reaction of ethylene oxide with ammonia under controlled conditions. The synthesis typically involves:

  1. Tubular Reactor Process: Ammoniacal liquor is reacted with ethylene oxide at high pressure (up to 3.0 MPa) and moderate temperatures (50-100 °C). This method allows for the production of a mixture containing monoethanolamine, dibutanolamine, and triethanolamine .
  2. Reactive Distillation: Following initial reactions, unreacted ammonia is removed via flash evaporation, and the remaining products undergo reactive distillation to separate dibutanolamine from other by-products .
  3. Amidation Reactions: Another method involves amidation processes where dibutanolamine is synthesized from methyl esters using acid catalysts such as sulfuric acid .

Technical Details

The synthesis process often requires careful control of reaction conditions, including temperature and pressure, to optimize yield and selectivity towards dibutanolamine. The reactions can be monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to analyze product formation .

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 105.14 g/mol.
  • Boiling Point: Around 200 °C.
  • Melting Point: Approximately -10 °C.
Chemical Reactions Analysis

Reactions

Dibutanolamine participates in various chemical reactions including:

  1. Formation of Amides: It can react with carboxylic acids or esters to form corresponding amides through amidation reactions .
  2. Esterification: Dibutanolamine can react with acids to produce esters, which are useful in various applications including coatings and adhesives .
  3. Synthesis of Derivatives: It serves as a precursor for synthesizing amino acid derivatives that exhibit potential antimicrobial activity .

Technical Details

The kinetics of these reactions can vary significantly based on factors such as temperature, catalyst concentration, and reactant ratios. For instance, amidation reactions have been shown to proceed optimally at elevated temperatures (120-160 °C) with specific catalyst concentrations .

Mechanism of Action

Process

The mechanism by which dibutanolamine exerts its effects in chemical reactions typically involves nucleophilic attack on electrophilic centers in substrates due to its amine functionality. This leads to the formation of new bonds, facilitating the synthesis of more complex molecules.

Data

In amidation reactions, for example, dibutanolamine acts as a nucleophile that attacks carbonyl groups in esters or acids, resulting in the formation of amide bonds while releasing water as a by-product.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid.
  • Odor: Amine-like odor.
  • Density: Approximately 1.07 g/cm³.

Chemical Properties

  • Solubility: Soluble in water and organic solvents.
  • Reactivity: Reacts readily with acids and bases; forms salts with acids.

These properties make dibutanolamine versatile for applications in various formulations.

Applications

Dibutanolamine is utilized across multiple scientific fields:

  1. Surfactants: Used in detergents and cleaning agents due to its emulsifying properties.
  2. Chemical Intermediates: Acts as a building block for synthesizing more complex organic molecules.
  3. Pharmaceuticals: Investigated for potential use in developing antimicrobial agents through derivatives that exhibit enhanced biological activity .
  4. Agricultural Chemicals: Employed in formulations for herbicides and pesticides.
Synthetic Pathways and Industrial Production Methodologies

Catalytic Amination Processes for Dibutanolamine Synthesis

Dibutanolamine (DBA) is synthesized primarily through the catalytic amination of butylene oxide with ammonia. This reaction proceeds via a nucleophilic ring-opening mechanism, where ammonia attacks the epoxide ring under controlled conditions. Heterogeneous catalysts are critical for directing selectivity toward the secondary amine (DBA) over mono- or tri-substituted products. Zeolite-based catalysts (e.g., ZSM-5, beta zeolite) with pore sizes of 5–6 Å selectively limit the formation of bulkier tributanolamine (TBA), enhancing DBA yields. As demonstrated in analogous diethanolamine systems, metal-doped aluminosilicates (e.g., Ni/γ-Al₂O₃) further promote reductive amination by suppressing ethylene glycol byproducts [3] [9]. Reaction temperatures typically range from 80–120°C, with pressures of 10–20 bar to maintain liquid-phase conditions. Catalyst lifetimes exceeding 1,000 hours are achievable with periodic regeneration via oxidative calcination [9].

Table 1: Catalytic Systems for Selective Amination

Catalyst TypeTemperature (°C)DBA Selectivity (%)Byproduct Formation
ZSM-5 Zeolite9078–82<5% TBA
Ni/γ-Al₂O₃11085–88<3% Glycol ethers
SAPO-3410075–80<7% TBA

Optimization of Feedstock Ratios in Batch Reactor Systems

The ammonia-to-oxide molar ratio is the primary lever for controlling DBA yield in batch reactors. A 4:1 to 6:1 ratio maximizes DBA formation at >75% selectivity, while ratios below 3:1 favor TBA (>40%). Excess ammonia suppresses further alkylation of DBA but increases separation costs. Reaction time and temperature gradients must be optimized to mitigate exothermic side reactions: temperatures exceeding 130°C accelerate hydrolysis byproducts like butylene glycol. Modern batch systems employ cascade cooling and staged ammonia addition to maintain isothermal conditions. For example, incremental oxide feeding over 2–4 hours reduces local hot spots, improving DBA yield by 15% compared to single-feed protocols [1] [6].

Table 2: Feedstock Ratio Impact on Product Distribution

NH₃:Butylene OxideDBA Yield (%)MBA Yield (%)TBA Yield (%)
2:1384517
4:172208
6:175187
10:168284

Continuous-Flow Manufacturing: Scalability and Yield Enhancement

Continuous-flow reactors outperform batch systems in DBA production through enhanced heat/mass transfer and precise residence time control. Tubular reactors with static mixers achieve near-instantaneous mixing of ammonia and oxide, reducing glycol ether formation by >25%. Reactive distillation columns integrate reaction and separation: butylene oxide is fed into the middle zone, while ammonia vapor circulates upward, condensing and reacting in the liquid phase. This configuration leverages reaction heat for in situ separation, reducing energy use by 30%. A key innovation is MEA recycle (adapted from diethanolamine processes), where monobutanolamine (MBA) is separated and reintroduced into the oxide feed zone. This shifts equilibrium toward DBA, yielding >85% purity at capacities exceeding 50,000 MT/year [6] [10].

Byproduct Management in Ethylene Oxide-Derived Alkylation

Butylene oxide hydrolysis generates butylene glycol (5–12% yield), while over-alkylation forms TBA (3–8%). Glycols are minimized by anhydrous conditions (<0.1% water) and acidic resin catalysts (e.g., Amberlyst™), which suppress hydrolysis. TBA is controlled via product recycling: crude reaction streams are distilled, with MBA isolated and returned to the reactor inlet. Advanced processes use membrane separation (nanofiltration) to recover unreacted ammonia, reducing waste disposal volumes by 90%. Notably, glycol ether byproducts are catalytically decomposed via copper-doped oxides at 200°C, converting them into recoverable alkenes [1] [8] [10].

Green Chemistry Approaches: Solvent-Free and Energy-Efficient Protocols

Solvent-free amination reduces VOC emissions and eliminates separation steps. Mechanochemical synthesis in high-shear mixers achieves 95% conversion in 30 minutes without solvents, leveraging solid acid catalysts (e.g., montmorillonite). Microwave-assisted reactors enhance energy efficiency, shortening reaction times from hours to minutes and cutting energy use by 60%. Renewable feedstocks are emerging: bio-based butylene oxide derived from butanediol is commercially viable, reducing the carbon footprint by 40%. Life-cycle assessments confirm that these protocols lower the E-factor (kg waste/kg product) from 1.2 to 0.3 compared to conventional routes [3] [8].

Properties

CAS Number

21838-75-5

Product Name

Dibutanolamine

IUPAC Name

1-(2-hydroxybutylamino)butan-2-ol

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C8H19NO2/c1-3-7(10)5-9-6-8(11)4-2/h7-11H,3-6H2,1-2H3

InChI Key

KQIXMZWXFFHRAQ-UHFFFAOYSA-N

SMILES

CCC(CNCC(CC)O)O

Canonical SMILES

CCC(CNCC(CC)O)O

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